Z-Leu-Leu-Glu-AMC

説明

Z-Leu-Leu-Glu-AMC is a fluorogenic substrate for the caspase-like activity of the proteasome . The activity may be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole . It is used for the peptidylglutamyl peptide hydrolyzing (PGPH) activity or the caspase-like activity of the 20S and 26S proteasomes .

Synthesis Analysis

Z-Leu-Leu-Glu-AMC is synthesized and used as a fluorogenic substrate for the peptidylglutamyl peptide hydrolyzing (PGPH) activity or the caspase-like activity of the 20S and 26S proteasomes . The released AMC can be detected by a fluorimeter or plate reader at excitation/emission wavelengths of 380 nm/460 nm, respectively .Molecular Structure Analysis

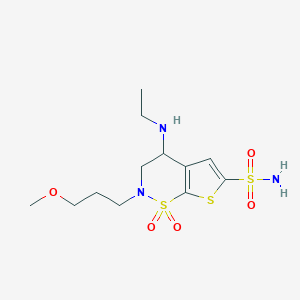

The molecular formula of Z-Leu-Leu-Glu-AMC is C35H44N4O9 . Its molecular weight is 664.75 Da . The structure of Z-LLE-AMC is 644.8 Da, Ex=345nM, Em=445nM, Cas# 348086-66-8 .Chemical Reactions Analysis

Z-Leu-Leu-Glu-AMC is a fluorogenic substrate that gets hydrolyzed by the β1 subunit of the 20S proteasome . The caspase-like activity can be measured using a working concentration of 20-50μM substrate .Physical And Chemical Properties Analysis

Z-Leu-Leu-Glu-AMC is an off-white powder . It is soluble in dimethylformamide .科学的研究の応用

Proteasome Activity Measurement

“Z-Leu-Leu-Glu-AMC” is an excellent fluorogenic substrate for measuring the peptidylglutamyl-peptide-hydrolyzing (PGPH) activity of the 20S proteasome . The 20S proteasome is a multi-catalytic proteinase complex that plays a crucial role in cellular protein degradation .

Caspase-like Activity Quantification

This compound is a fluorogenic substrate for the caspase-like post-glutamate peptide hydrolase of the 26S proteasome or 20S proteolytic core . Caspase-like activity can be quantified by fluorescent detection of free AMC (also known as 7-amino-4-methylcoumarin), which is excited at 340-360 nm and emits at 440-460 nm .

Fluorochrome Application

“Z-Leu-Leu-Glu-AMC” has a role as a fluorochrome . A fluorochrome is a fluorescent dye used to stain biological specimens .

Cell Biology Research

This compound is used in cell biology research, particularly in the study of proteolysis and the ubiquitin/proteasome system . It is typically used in cell lysates after experimental treatment .

Muscle Research

“Z-Leu-Leu-Glu-AMC” has been used as a fluorogenic substrate for peptidyl glutamyl peptide hydrolase (PGPH) in rat soleus muscle . This allows researchers to study muscle physiology and pathology at a molecular level .

Cardiomyocyte Studies

This compound has been used in neonatal cardiomyocyte studies . Cardiomyocytes are the cells that make up the cardiac muscle, and studying them can provide insights into heart function and disease .

作用機序

- Its primary target is the 20S proteasome , specifically the peptidylglutamyl peptide hydrolyzing (PGPH) or caspase-like activity within the proteasome .

- The fluorescence emitted by AMC can be quantified, allowing researchers to measure the proteasome’s activity .

- Downstream effects include maintaining protein quality control, regulating cell signaling, and influencing cell fate .

- Solubility data indicate that it dissolves well in DMSO (100 mg/mL) but may precipitate at higher concentrations .

- Proper storage conditions involve sealed storage away from moisture, with long-term storage at -80°C or -20°C .

- AMC fluorescence serves as a readout for proteasome activity, allowing researchers to assess its function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

将来の方向性

Z-Leu-Leu-Glu-AMC is a valuable tool in the study of proteasome activity. It has been used in various research studies, including those investigating the role of the proteasome in muscle wasting of experimental arthritis , the analysis of proteasomal complexes in mouse brain regions , and the effects of short-term exposure to an obesogenic diet on proteasome-mediated protein degradation in the hypothalamus of female rats . Future research may continue to utilize this substrate to further our understanding of proteasome function and its role in various biological processes.

特性

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHOBVZPWIGJM-KCHLEUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-Leu-Glu-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of measuring PGPH activity in the context of proteasome research?

A1: The proteasome is a critical cellular complex responsible for degrading a wide range of proteins involved in various cellular processes. It possesses three main enzymatic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH). Measuring the activity of each of these enzymatic activities, including PGPH, provides valuable insights into the overall functionality of the proteasome. This is particularly important when studying the effects of potential drug candidates, like proteasome inhibitors, as they can have varying effects on each of these activities. []

Q2: How is Z-Leu-Leu-Glu-AMC used to measure PGPH activity?

A2: Z-Leu-Leu-Glu-AMC acts as a substrate for the PGPH activity of the proteasome. The "AMC" portion of the molecule is a fluorophore that is quenched when attached to the peptide. Upon cleavage by the PGPH activity of the proteasome, the AMC is released, resulting in an increase in fluorescence. This fluorescence increase is directly proportional to the PGPH activity, allowing for its quantification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

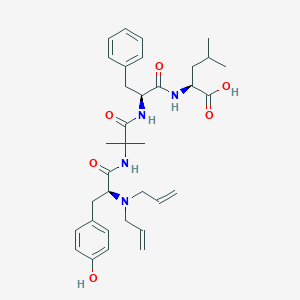

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)